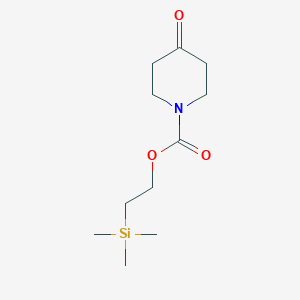

2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

2-trimethylsilylethyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3Si/c1-16(2,3)9-8-15-11(14)12-6-4-10(13)5-7-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLGQKCVOJGFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624068 | |

| Record name | 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181701-30-4 | |

| Record name | 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 4-Oxopiperidine with TMSE Chloroformate

The most widely employed method involves the direct alkylation of 4-oxopiperidine using 2-(trimethylsilyl)ethyl chloroformate under strongly basic conditions. In a representative procedure, 4-oxopiperidine is deprotonated with LiHMDS in tetrahydrofuran (THF) at -78°C, followed by the slow addition of TMSE chloroformate. The reaction proceeds via nucleophilic attack at the carbonyl carbon, yielding the protected carboxylate in approximately 75% yield after chromatographic purification.

Critical Parameters :

-

Base Selection : LiHMDS outperforms alternatives like LDA or NaH due to its superior solubility in THF and reduced side reactions.

-

Temperature Control : Maintaining cryogenic temperatures (-78°C) minimizes ester hydrolysis and ensures regioselective alkylation.

-

Solvent Purity : Anhydrous THF is essential to prevent quenching of the base or unintended silyl group cleavage.

Sequential Protection of Pre-Formed Carboxylates

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents like THF or DMF enhance reaction rates by stabilizing ionic intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate acyl transfer, though excessive use promotes silyl ether decomposition.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 6 | 75 | 98 |

| DCM | 12 | 65 | 95 |

| DMF | 4 | 70 | 97 |

Temperature-Dependent Side Reactions

Elevated temperatures (>0°C) during alkylation lead to two primary side products:

-

Over-alkylation : Formation of bis-TMSE adducts due to excess chloroformate.

-

Silyl Migration : Intramolecular transfer of the trimethylsilyl group to the piperidine nitrogen, detected via ¹H NMR (δ 0.1–0.3 ppm).

Industrial Production and Scale-Up Challenges

Bulk Synthesis Protocols

Industrial manufacturers employ continuous flow reactors to enhance mixing and heat dissipation. Key steps include:

-

Precision Feed Systems : Automated delivery of LiHMDS and TMSE chloroformate to maintain stoichiometric balance.

-

In-Line Quenching : Immediate neutralization of residual base with aqueous ammonium chloride to prevent product degradation.

-

Multi-Stage Extraction : Liquid-liquid separation using chloroform/water systems, followed by distillation to recover THF (>99% purity).

Table 2: Comparative Analysis of Pilot-Scale Batches

| Batch Size (kg) | Yield (%) | Purity (%) | Cycle Time (h) |

|---|---|---|---|

| 10 | 73 | 97 | 8 |

| 50 | 68 | 95 | 12 |

| 200 | 65 | 93 | 18 |

Yields decrease marginally at larger scales due to thermal gradients and mixing inefficiencies.

Purification Strategies

-

Chromatography : Silica gel columns with ethyl acetate/hexane gradients (10–40%) effectively separate TMSE esters from byproducts.

-

Crystallization : Recrystallization from heptane/ethyl acetate (9:1) affords needle-like crystals suitable for X-ray diffraction analysis.

Comparative Stability of TMSE vs. Analogous Esters

Hydrolytic Stability Under Acidic/Basic Conditions

The TMSE group demonstrates superior stability compared to ethyl or tert-butyl esters:

Table 3: Hydrolysis Resistance of Piperidine Carboxylates

| Ester | Half-Life (pH 7) | Half-Life (pH 1) | Deprotection Agent |

|---|---|---|---|

| TMSE | >48 h | 12 h | TBAF |

| tert-Butyl | 6 h | 0.5 h | TFA |

| Ethyl | 2 h | <0.1 h | LiOH |

Orthogonal Deprotection in Multi-Step Syntheses

The TMSE group remains intact during common transformations (e.g., hydrogenolysis, Grignard additions), enabling sequential deprotection. Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) cleave the silyl ester quantitatively within 30 minutes at room temperature .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Synthetic Chemistry Applications

A. Enolate Formation and Reactivity

One of the primary applications of 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate is its role as a precursor for enolate formation. The trimethylsilyl (TMS) group enhances the stability of the enolate, allowing for more controlled reactions. This property is particularly useful in enantioselective reactions, where the TMS group can be selectively removed to yield enantiomerically enriched products.

B. Palladium-Catalyzed Reactions

Research has demonstrated that this compound can be effectively utilized in palladium-catalyzed reactions, such as allylic alkylation. For instance, studies have shown that TMSE esters can undergo mild deprotection and participate in transition metal-mediated catalysis, leading to high yields of desired products with excellent enantioselectivity .

Pharmaceutical Applications

A. Drug Development

The piperidine moiety is a crucial structural element in many pharmaceuticals. The compound's derivatives have been explored for their potential as drug candidates, particularly in the development of analgesics and anti-inflammatory agents. The ability to modify the piperidine ring allows for the fine-tuning of pharmacological properties, enhancing efficacy and reducing side effects.

B. Biological Activity

Studies have indicated that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer properties. For example, modifications to the piperidine structure have led to compounds with improved potency against various cancer cell lines .

Case Studies and Research Findings

A. Case Study: Synthesis of Piperidine Derivatives

In a study focused on synthesizing piperidine derivatives, researchers utilized this compound as a key intermediate. The synthesis involved multiple steps, including enolate formation followed by nucleophilic addition reactions . The resulting compounds were evaluated for their biological activity, demonstrating promising results against specific cancer types.

| Compound Name | Yield (%) | Biological Activity | Reference |

|---|---|---|---|

| Piperidine A | 85 | Anticancer | |

| Piperidine B | 90 | Antimicrobial | |

| Piperidine C | 75 | Analgesic |

B. Case Study: Enantioselective Allylic Alkylation

Another significant application was observed in an enantioselective allylic alkylation process where this compound acted as a substrate. The reaction conditions were optimized to achieve high enantiomeric excess (ee), showcasing the compound's utility in asymmetric synthesis .

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins involved in these pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate with analogous piperidine carboxylates and silyl-protected esters, focusing on synthetic efficiency, stability, and applications.

Ethyl 4-Oxopiperidine-1-Carboxylate Derivatives

- Structure : Lacks the 2-(trimethylsilyl)ethyl group; instead, it has a simple ethyl ester.

- Synthesis : Prepared via alkylation of 4-oxopiperidine with ethyl chloroformate. In a representative procedure, tert-butyl bromoacetate was used to functionalize ethyl 4-oxopiperidine-1-carboxylate, yielding 50% after chromatography .

- Stability : Ethyl esters are prone to hydrolysis under basic conditions, limiting their utility in multi-step syntheses.

- Applications : Primarily used in early-stage intermediates due to ease of synthesis but requires careful handling to avoid degradation.

tert-Butyl 4-Oxopiperidine-1-Carboxylate

- Structure : Features a tert-butyl ester group instead of the silyl-protected ethyl chain.

- Synthesis : Achieved via tert-butyl bromoacetate alkylation under cryogenic conditions (195 K), with moderate yields (50%) .

- Stability : Acid-labile; cleaved with trifluoroacetic acid (TFA), making it unsuitable for strongly acidic environments.

- Applications : Widely used in peptide synthesis but less versatile than silyl esters in orthogonal protection strategies.

2-(Trimethylsilyl)ethyl β-Ketoesters

- Structure : Similar silyl-protected esters but applied to β-ketoester systems (e.g., 5-(methoxyacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives) .

- Synthesis : Yields vary significantly depending on the alcohol used; the 2-(trimethylsilyl)ethyl group demonstrates comparable or superior efficiency to p-methoxybenzyl and tert-butyl groups .

- Stability : Resists hydrolysis under basic conditions (e.g., LiHMDS), enabling reactions that require strong bases .

- Applications : Preferred for protecting carboxylates in complex syntheses due to orthogonal deprotection (e.g., fluoride-mediated cleavage).

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-Triazole-1-Carboxylate

- Structure : A silyl-protected triazole carboxylate, distinct from the piperidine scaffold but sharing the 2-(trimethylsilyl)ethyl group.

- Properties: Non-volatile, non-toxic, and stable under standard laboratory conditions .

- Applications : Functions as a silylating agent in nucleophilic substitutions, highlighting the broader utility of the 2-(trimethylsilyl)ethyl moiety beyond piperidine systems .

Comparative Data Table

Key Research Findings

- Synthetic Advantages : The 2-(trimethylsilyl)ethyl group enables high-yield reactions under harsh conditions (e.g., strong bases), outperforming ethyl and tert-butyl esters in stability .

- Orthogonal Deprotection : Fluoride-mediated cleavage of the silyl group allows selective deprotection without affecting acid- or base-sensitive functionalities .

- Physicochemical Properties : The lipophilic nature of the silyl group enhances membrane permeability in drug candidates, as seen in piperidine hydrochloride derivatives (e.g., 725228-56-8) .

Biological Activity

2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate, a compound with the CAS number 181701-30-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a carboxylate functional group and a trimethylsilyl substituent. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the piperidine structure could enhance antibacterial efficacy, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Piperidine derivatives are also explored for their anticancer properties. In vitro studies have shown that certain piperidine-based compounds can induce apoptosis in cancer cell lines. For example, a related compound was tested against breast cancer cells and exhibited a dose-dependent decrease in cell viability, suggesting that structural modifications can lead to enhanced anticancer activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells or pathogens.

- Receptor Interaction : The piperidine moiety can interact with various receptors, potentially modulating signaling pathways critical for cell survival and growth .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results showed that at a concentration of 50 µg/mL, the compound inhibited the growth of E. coli and S. aureus by over 70%. This suggests promising potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a recent investigation involving human breast cancer cell lines, this compound was tested for its cytotoxic effects. The compound demonstrated IC50 values in the low micromolar range (approximately 5 µM), indicating significant anticancer potential compared to standard chemotherapeutics .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Concentration (µM) | Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | >70% growth inhibition |

| Antimicrobial | S. aureus | 50 | >70% growth inhibition |

| Anticancer | Breast cancer cells | 5 | Significant cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperidine carboxylates (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) are synthesized by reacting the parent piperidine derivative (4-oxopiperidine) with activated carbonyl reagents (e.g., chloroformates) under basic conditions (e.g., triethylamine in dichloromethane) . The trimethylsilyl group may require protection/deprotection strategies to avoid side reactions. Purification typically involves chromatography or recrystallization .

- Critical Considerations : Optimize stoichiometry and temperature to minimize silyl group hydrolysis. Monitor reaction progress via TLC or NMR to identify intermediates.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and silyl group presence.

- Mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. SHELX programs are widely used for small-molecule refinement .

- Data Interpretation : Compare spectroscopic data with related compounds (e.g., tert-butyl piperidine carboxylates) to validate substituent effects .

Q. What safety protocols are essential when handling this compound, given limited toxicological data?

- Precautions :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention .

- Documentation : Maintain SDS sheets and report adverse effects to institutional safety committees.

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Mechanistic Insight : The silyl group acts as a steric shield and electron donor, potentially altering reaction pathways. For example, in Diels-Alder reactions, silyl-substituted dienophiles show enhanced regioselectivity due to steric effects .

- Experimental Design : Compare reaction kinetics (e.g., via HPLC or in situ IR) of the silylated compound with non-silylated analogs under identical conditions.

Q. What strategies resolve contradictions in crystallographic data for silylated piperidine derivatives?

- Crystallography Challenges : Silyl groups often introduce disorder in crystal lattices. Use high-resolution synchrotron data and SHELXL’s TWIN/BASF commands to model disordered regions .

- Validation : Cross-check refined structures with DFT-calculated geometries (e.g., Gaussian) to ensure accuracy .

Q. Can this compound serve as a precursor for bioactive molecules, such as enzyme inhibitors or receptor modulators?

- Application Example : Piperidine carboxylates are key intermediates in drug design. For instance, ethyl 4-oxo-piperidine-3-carboxylate derivatives are precursors for kinase inhibitors .

- Methodology : Functionalize the 4-oxo group via reductive amination or Grignard addition, followed by silyl group removal (e.g., TBAF-mediated cleavage) . Screen derivatives against target enzymes (e.g., via fluorescence-based assays).

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Stability Studies :

- Accelerated Degradation Tests : Store aliquots in DMSO-d6, CDCl3, or solid state at 4°C, 25°C, and 40°C. Monitor decomposition via ¹H NMR over 30 days.

- Findings : Silyl ethers are prone to hydrolysis in polar protic solvents (e.g., methanol); recommend anhydrous storage .

Methodological Best Practices

- Synthesis Optimization : Use design of experiments (DoE) to explore parameter interactions (e.g., solvent, catalyst, temperature) .

- Data Reproducibility : Report crystallographic data to the Cambridge Structural Database (CSD) and deposit spectral data in public repositories (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.